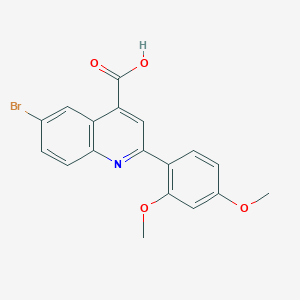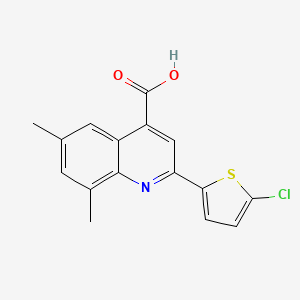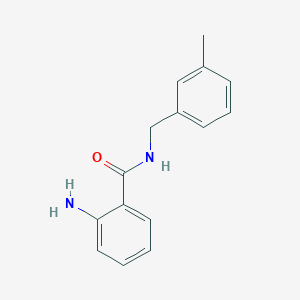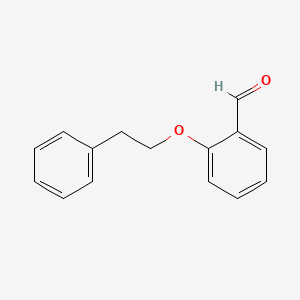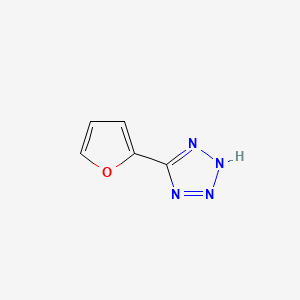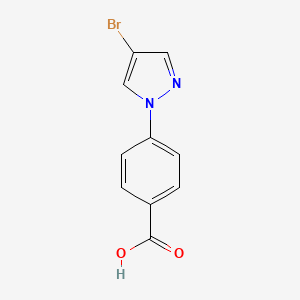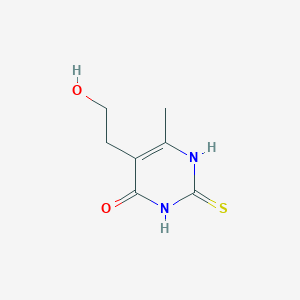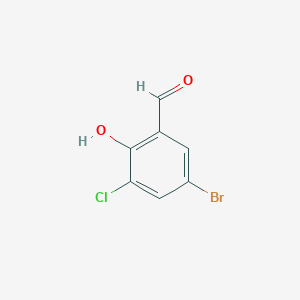
5-Bromo-3-chloro-2-hydroxybenzaldehyde
Overview
Description
5-Bromo-3-chloro-2-hydroxybenzaldehyde: is an aromatic compound with the molecular formula C7H4BrClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in metabolic and inflammatory responses, leading to vascular inflammation .
Pharmacokinetics
The compound’s molecular weight (23546) and its physical form (solid) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to have diverse bioactivities, including anti-inflammatory and anti-diabetic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-chloro-2-hydroxybenzaldehyde. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound is sensitive to air .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-2-hydroxybenzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. It reacts with amines to form imines, which are important intermediates in organic synthesis. This compound interacts with enzymes such as aldehyde dehydrogenase and proteins involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent adducts that inhibit enzyme activity. This compound can also act as an electrophile, reacting with nucleophilic residues in proteins and DNA. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes such as apoptosis and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular macromolecules. This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde. One common method includes the reaction of 2-hydroxybenzaldehyde with bromine and chlorine in the presence of a catalyst such as silver chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The product is typically purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products:
Oxidation: 5-Bromo-3-chloro-2-hydroxybenzoic acid.
Reduction: 5-Bromo-3-chloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and ligands for coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. Derivatives of this compound have shown antimicrobial and antitubercular activities, making it a valuable compound for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the formulation of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 5-Chloro-2-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 2-Hydroxy-5-methylbenzaldehyde
- 5-Fluoro-2-hydroxybenzaldehyde
Comparison: 5-Bromo-3-chloro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which impart distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of electronic effects from both halogens, making it a versatile intermediate for various synthetic applications. The combination of bromine and chlorine also influences its biological activity, potentially enhancing its efficacy in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFEGBFFXHMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282259 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-33-6 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
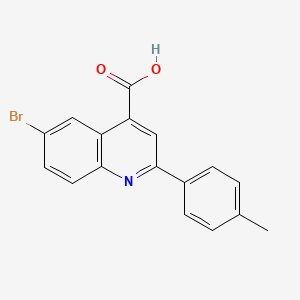
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
